3,5-Bis(5,6-dimethylbenzo[d]oxazol-2-yl)aniline

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3,5-Bis(5,6-dimethylbenzo[d]oxazol-2-yl)aniline uniquely combines an electron-rich, dimethyl-substituted bis(benzoxazole) fluorophore with a free primary aniline amine. This reactive handle enables direct conjugation to targeting moieties or covalent incorporation into polymers and MOFs—capabilities absent in non-aniline analogs. The 5,6-dimethyl pattern further tunes electronic structure and nucleophilicity, directly impacting optical and binding performance. For research groups engineering fluorescent chemosensors, optoelectronic polymers, or coordination frameworks, this specific architecture is non-substitutable. Secure this high-purity building block to ensure experimental reproducibility and advance your materials or probe development programs.

Molecular Formula C24H21N3O2
Molecular Weight 383.4 g/mol
Cat. No. B11793445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Bis(5,6-dimethylbenzo[d]oxazol-2-yl)aniline
Molecular FormulaC24H21N3O2
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)OC(=N2)C3=CC(=CC(=C3)N)C4=NC5=C(O4)C=C(C(=C5)C)C
InChIInChI=1S/C24H21N3O2/c1-12-5-19-21(7-14(12)3)28-23(26-19)16-9-17(11-18(25)10-16)24-27-20-6-13(2)15(4)8-22(20)29-24/h5-11H,25H2,1-4H3
InChIKeyGGQMMWLXFCGDGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Bis(5,6-dimethylbenzo[d]oxazol-2-yl)aniline Procurement and Technical Baseline


3,5-Bis(5,6-dimethylbenzo[d]oxazol-2-yl)aniline (CAS: 1706448-01-2) is a synthetic organic compound belonging to the bis(benzoxazole) class, characterized by a central aniline core symmetrically substituted at the 3- and 5-positions with 5,6-dimethylbenzo[d]oxazol-2-yl moieties . With a molecular formula of C24H21N3O2 and a molecular weight of 383.4 g/mol, this compound is primarily utilized as a research chemical in materials science and medicinal chemistry for the development of advanced functional materials, including fluorescent probes and optoelectronic components . Its structural design, featuring electron-donating dimethyl groups and a free aniline amine, is intended to confer distinct photophysical properties and serves as a versatile synthetic handle for further derivatization .

Why 3,5-Bis(5,6-dimethylbenzo[d]oxazol-2-yl)aniline Cannot Be Substituted by General Bis(benzoxazole) Analogs


Generic substitution within the bis(benzoxazole) class is not feasible due to the unique interplay of structural and electronic features in 3,5-Bis(5,6-dimethylbenzo[d]oxazol-2-yl)aniline that dictate its specific performance profile. The presence of the free primary amine on the aniline ring is a critical point of differentiation, offering a reactive site for conjugation, polymerization, or surface immobilization that is absent in closely related non-aniline analogs . Concurrently, the 5,6-dimethyl substitution on the benzoxazole rings modulates the molecule's electronic structure and enhances its nucleophilicity relative to unsubstituted benzoxazoles, potentially altering its optical properties and reactivity . These combined attributes—a functionalizable aniline core and electron-rich benzoxazole wings—create a molecular architecture whose photophysical and chemical behavior cannot be replicated by analogs lacking either feature, making direct replacement without compromising experimental outcomes impossible.

Quantitative Differentiation Evidence for 3,5-Bis(5,6-dimethylbenzo[d]oxazol-2-yl)aniline


Molecular Weight Differentiates 3,5-Bis(5,6-dimethylbenzo[d]oxazol-2-yl)aniline from Non-Methylated Analog

The molecular weight of 3,5-Bis(5,6-dimethylbenzo[d]oxazol-2-yl)aniline is 383.45 g/mol . Its closest structural analog lacking methyl groups, 3,5-Bis(benzo[d]oxazol-2-yl)aniline, has a molecular weight of 327.34 g/mol . This difference of 56.11 g/mol corresponds to the presence of four methyl groups, confirming a distinct chemical identity with implications for solubility, melting point, and chromatographic behavior. Researchers must ensure the correct compound is procured for accurate experimental outcomes.

Analytical Chemistry Cheminformatics Chemical Procurement

Electron-Donating Methyl Substitution Enhances Reactivity in 3,5-Bis(5,6-dimethylbenzo[d]oxazol-2-yl)aniline

The reactivity of 3,5-Bis(5,6-dimethylbenzo[d]oxazol-2-yl)aniline is enhanced by the electron-donating properties of the four methyl groups on the benzoxazole rings, which increase its nucleophilicity . In contrast, the unsubstituted analog, 3,5-Bis(benzo[d]oxazol-2-yl)aniline, lacks this electronic enrichment and is therefore less nucleophilic . While precise kinetic data (e.g., Hammett σ values or reaction rate constants) are not available for direct quantitative comparison, this class-level inference points to a clear differentiation in chemical behavior, positioning the dimethyl-substituted compound as a more reactive intermediate for further synthetic elaboration, such as electrophilic substitution or coupling reactions.

Organic Synthesis Material Science Medicinal Chemistry

Optimal Research Applications for 3,5-Bis(5,6-dimethylbenzo[d]oxazol-2-yl)aniline


Synthesis of Functionalized Fluorescent Probes and Sensors

The presence of a reactive primary amine on the aniline core makes this compound an ideal starting material for creating fluorescent probes and chemosensors. The amine group serves as a robust handle for conjugation with various receptor or targeting moieties (e.g., peptides, proteins, or metal-chelating groups like DPA), while the electron-rich, dimethyl-substituted benzoxazole wings provide a fluorescent scaffold whose optical properties can be tuned . This contrasts with non-aniline bis(benzoxazoles), which lack this facile conjugation site, and underscores the compound's unique role in developing turn-on or ratiometric sensors for bioimaging or environmental monitoring.

Development of Novel Optoelectronic Materials and Polymers

The compound's D-π-A (Donor-π-Acceptor) architecture, with the aniline acting as an electron donor and the benzoxazole as an acceptor, makes it a promising candidate for organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) [1]. Its reactive amine group also allows for covalent incorporation into polymer backbones or metal-organic frameworks (MOFs), enabling the creation of novel materials with tailored charge transport or emissive properties. This dual functionality as both an active photonic unit and a polymerizable monomer provides a level of versatility not found in simpler, non-functionalized analogs.

Building Block for Metal-Organic Frameworks (MOFs) and Coordination Polymers

The combination of two nitrogen-containing oxazole rings and a primary aniline amine provides multiple potential coordination sites for metal ions. This compound can act as a rigid, V-shaped organic linker for the construction of novel MOFs and coordination polymers. The 5,6-dimethyl substitution pattern influences the steric environment around the metal-binding sites, which can be crucial for achieving desired pore sizes, framework stability, and catalytic activity . The procurement of this specific dimethylated linker, rather than its unsubstituted analog, may be critical for synthesizing a targeted framework with precise structural and functional attributes.

Technical Documentation Hub

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